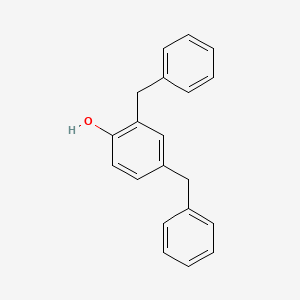

2,4-Dibenzylphenol

Descripción

Contextualization within Aromatic Ether and Phenolic Compound Research

Phenols are a class of organic compounds featuring a hydroxyl (—OH) group attached directly to an aromatic ring. britannica.com Their chemistry is a cornerstone of organic synthesis and industrial processes. Phenols and their derivatives, known as substituted phenols, are significant as they serve as primary materials for creating more complex molecules, including various polymers, dyes, and pharmaceuticals. britannica.comwisdomlib.org The hydroxyl group strongly activates the aromatic ring, making phenols highly reactive towards electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the ring. openstax.org This reactivity is fundamental to producing a wide array of substituted phenols with tailored properties. openstax.org

Within this broad area, research into aromatic ethers and phenolic compounds often overlaps, particularly in studies related to thermal decomposition and synthesis. For instance, the thermolysis of aromatic ethers like benzyl (B1604629) phenyl ether can yield substituted phenols, including 2,4-dibenzylphenol, through rearrangement reactions. ualberta.ca This connection is crucial for understanding the chemistry involved in processes like coal conversion, where aromatic and aliphatic ethers are prevalent. ualberta.ca The study of model compounds such as dibenzyl ethers and benzyl phenyl ethers helps elucidate the reaction pathways that occur at high temperatures. ualberta.ca Substituted phenols are also key starting materials for synthesizing complex heterocyclic structures like benzopyran derivatives. wisdomlib.org

Overview of Dibenzylphenol Isomerism and Structural Analogues

Dibenzylphenols are a subgroup of substituted phenols characterized by two benzyl groups (-CH₂C₆H₅) attached to the phenol (B47542) ring. The positions of these benzyl groups and the hydroxyl group on the aromatic ring give rise to several structural isomers. The specific isomer, 2,4-dibenzylphenol, has benzyl groups at positions 2 and 4 relative to the hydroxyl group. Other isomers, such as 2,6-dibenzylphenol (B1295740), exist and exhibit different physical and chemical properties due to the varied steric and electronic environments around the hydroxyl group. For example, the steric hindrance in 2,6-dibenzylphenol influences its reactivity and its utility as a ligand in coordination chemistry. researchgate.net

The study of isomerism is critical as different isomers can have distinct properties and applications. For example, structure-activity relationship (SAR) studies have shown that the positioning of substituents on the phenol ring can significantly impact the biological potency of compounds, with positional isomers of dibenzylphenol showing varied effects. google.com

Structural analogues of dibenzylphenols include other alkylated phenols, such as 2,4-dipentylphenol, which has two pentyl groups instead of benzyl groups. ontosight.ai These analogues are useful for studying how the nature of the alkyl or arylalkyl substituent affects the compound's properties. ontosight.ai Furthermore, highly substituted and functionalized dibenzylphenols, such as brominated derivatives found in marine algae, have been synthesized and studied for their unique structures. researchgate.net The synthesis of these complex analogues often relies on controlling the regioselectivity of substitution reactions on the phenol ring. researchgate.net

Table 1: Physicochemical Properties of 2,4-Dibenzylphenol and Related Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,4-Dibenzylphenol | C₂₀H₁₈O | 274.36 | 65-68 | 215-220 (at 5 mmHg) |

| 2,6-Dibenzylphenol | C₂₀H₁₈O | 274.36 | 62-64 | 210 (at 3 mmHg) |

| Phenol | C₆H₆O | 94.11 | 40.5 | 181.7 |

Note: Data for this table has been compiled from various chemical supplier and database sources. Exact values may vary slightly between sources.

Table 2: Spectroscopic Data for Dibenzylphenols

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 2,4-Dibenzylphenol | ~3.9 (s, 2H, CH₂), ~4.0 (s, 2H, CH₂), ~6.7-7.4 (m, Ar-H) | Data not readily available in searched literature. | ~3400-3600 (O-H stretch), ~3030 (Ar C-H stretch), ~1600, 1500 (C=C stretch) |

| 2,6-Dibenzylphenol | ~3.95 (s, 4H, CH₂), ~6.98 (m, Ar-H) | Data not readily available in searched literature. | ~3600 (O-H stretch), ~3060, 3030 (Ar C-H stretch), ~1590, 1495 (C=C stretch) |

Note: Spectroscopic data is approximate and can vary based on solvent and experimental conditions. The provided data is based on typical values for the functional groups present and information from sources like .

Structure

3D Structure

Propiedades

Número CAS |

68084-54-8 |

|---|---|

Fórmula molecular |

C20H18O |

Peso molecular |

274.4 g/mol |

Nombre IUPAC |

2,4-dibenzylphenol |

InChI |

InChI=1S/C20H18O/c21-20-12-11-18(13-16-7-3-1-4-8-16)15-19(20)14-17-9-5-2-6-10-17/h1-12,15,21H,13-14H2 |

Clave InChI |

YZKPJAZHLHPYBZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)CC3=CC=CC=C3 |

Origen del producto |

United States |

Synthetic Methodologies for 2,4 Dibenzylphenol

Strategic Approaches to Regioselective Phenol (B47542) Benzylation

The regioselective benzylation of phenols is a cornerstone for the synthesis of 2,4-dibenzylphenol. The primary challenge lies in controlling the position of the incoming benzyl (B1604629) groups to favor substitution at the ortho and para positions relative to the hydroxyl group, while minimizing the formation of other isomers.

Directed ortho- and para-Substitution in Phenolic Systems

The hydroxyl group of phenol is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. This directing effect is a consequence of the resonance stabilization of the carbocation intermediates formed during the reaction. The lone pairs of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. This makes these positions more nucleophilic and thus more susceptible to attack by electrophiles, such as the benzyl carbocation generated in Friedel-Crafts type reactions.

The benzylation of phenol can proceed in a stepwise manner. The first benzyl group will preferentially add to either the ortho or para position. The resulting monosubstituted benzylphenol is then further activated towards a second benzylation, which will also be directed to the remaining vacant ortho or para positions. This inherent electronic preference is the fundamental principle guiding the synthesis towards the desired 2,4-disubstituted product.

Catalyst Design for Positional Selectivity

The choice of catalyst is critical in directing the regioselectivity of phenol benzylation. While the hydroxyl group inherently favors ortho and para substitution, the catalyst can influence the ratio of the different isomers formed.

One approach involves the use of basic metal oxide catalysts at high temperatures to achieve high selectivity for ortho-benzylated phenols. For instance, reacting a phenol with a benzyl alcohol in the vapor phase in the presence of a basic metal oxide catalyst can yield a high percentage of ortho-benzylated products. google.com This method can be tailored to produce dibenzylated phenols with a preference for the 2,6-isomer, but by controlling the reaction conditions, the formation of 2,4-dibenzylphenol can also be achieved.

Traditional Friedel-Crafts catalysts, such as strong acids like aluminum chloride, zinc chloride, and sulfuric acid, are also commonly employed for the benzylation of phenols with benzyl chloride or benzyl alcohol. google.com These catalysts facilitate the formation of the benzyl carbocation, which then undergoes electrophilic aromatic substitution. The selectivity towards the 2,4-isomer can be influenced by factors such as the solvent, temperature, and the specific Lewis acid used.

Furthermore, polyphosphoric acid has been utilized as a catalyst for the rearrangement of benzyl aryl ethers to benzyl phenols, which can be a route to obtaining substituted phenols. ccspublishing.org.cn

Multi-Step Syntheses and Convergent/Divergent Pathways to 2,4-Dibenzylphenol

Beyond single-step benzylation reactions, multi-step synthetic sequences offer greater control over the final product. These can be designed as either linear, convergent, or divergent pathways.

A convergent synthesis approach would involve the preparation of two or more fragments that are then combined in the final steps to form the target molecule. For 2,4-dibenzylphenol, this could involve the synthesis of a pre-functionalized phenol ring and a benzylating agent, which are then coupled.

Divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated into a variety of related structures. wikipedia.org In the context of 2,4-dibenzylphenol, a core phenolic structure could be synthesized and then subjected to different benzylation conditions or further functionalization to create a library of related compounds.

Synthesis of 2,4-Dibenzylphenol Derivatives and Analogues

The synthetic methodologies for 2,4-dibenzylphenol can be extended to prepare a range of derivatives and analogues with modified properties. This includes the preparation of substituted dibenzylphenols and the incorporation of various functional groups onto the dibenzylphenol scaffold.

Preparation of Substituted Dibenzylphenols (e.g., 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol)

A notable derivative of 2,4-dibenzylphenol is 2,4-bis(alpha,alpha-dimethylbenzyl)phenol, also known as 2,4-dicumylphenol. This compound is typically synthesized via the alkylation of phenol with α-methylstyrene in the presence of an acidic catalyst. The use of a homogeneous composite catalyst of a quaternary ammonium (B1175870) salt and p-toluenesulfonic acid has been shown to significantly improve the selectivity for 2,4-dicumylphenol, achieving selectivities of 85-90%. google.com This method offers high conversion rates for both phenol and α-methylstyrene. google.com

| Reactants | Catalyst | Selectivity for 2,4-dicumylphenol | Reference |

| Phenol, α-methylstyrene | Sulfuric acid, methanesulfonic acid, polyphosphoric acid | Primarily para-substituted product | google.com |

| Phenol, α-methylstyrene | Cation exchange resin, p-toluenesulfonic acid | 50-60% | google.com |

| Phenol, α-methylstyrene | Strong acid cation exchange resin and aluminum phenolate (B1203915) complex | 79-82% | google.com |

| Phenol, α-methylstyrene | Quaternary ammonium salt and p-toluenesulfonic acid | 85-90% | google.com |

Incorporation of Halogens and Other Functional Groups onto Dibenzylphenol Scaffolds (e.g., Brominated Dibenzylphenols)

The dibenzylphenol scaffold can be further modified by the introduction of functional groups such as halogens. For example, azide-functionalized bromoarylaldehydes have been synthesized, which can then be used to introduce both a halogen and a clickable azide (B81097) group onto an aromatic ring. beilstein-journals.org This demonstrates a pathway for creating functionalized building blocks that could be incorporated into a dibenzylphenol structure.

The synthesis of functionalized S-benzyl dithiocarbamates from diazo-compounds via multi-component reactions also showcases a method for introducing complex functional groups that could be adapted for the modification of a dibenzylphenol core. researchgate.net

Methods for Benzyl Moiety Functionalization

The functionalization of the benzyl moieties in dibenzylphenol structures is a targeted synthetic strategy used to introduce specific atoms or groups onto the peripheral aromatic rings. This modification can significantly alter the chemical and physical properties of the parent molecule. The primary approach to achieving this functionalization is not through direct electrophilic substitution on a pre-existing 2,4-dibenzylphenol molecule—a reaction that would preferentially occur on the highly activated phenolic ring—but rather through the construction of the dibenzylphenol using benzylating agents that already bear the desired functional groups.

This synthetic route typically employs a stepwise Friedel-Crafts alkylation reaction. In this process, a phenol or a substituted phenol is reacted with a functionalized benzyl halide in the presence of a Lewis acid catalyst, such as zinc chloride. This methodology allows for the precise placement of substituents on one or both of the benzyl groups.

A key patent outlines a process for preparing halogenated dibenzylphenols where the halogen atoms can be located on the phenolic ring and/or on the benzyl rings. google.com The synthesis can be performed in one or two stages to produce symmetrically or asymmetrically substituted dibenzylphenols.

Stepwise Synthesis of Asymmetrically Functionalized Dibenzylphenols

The synthesis of an asymmetrically substituted dibenzylphenol, where the benzyl moieties contain different functional groups, is exemplified by a two-stage process. google.com

First Stage: A substituted phenol (e.g., p-fluorophenol) is reacted with a functionalized benzyl halide (e.g., p-fluorobenzyl chloride). This reaction yields a monobenzylated phenol intermediate.

Second Stage: The resulting monobenzylated phenol is then reacted with a second, differently functionalized benzyl halide (e.g., 2,4-dichlorobenzyl chloride) to introduce the second benzyl group, yielding the final asymmetrically halogenated dibenzylphenol. google.com

The research findings from this method are detailed in the following table, which outlines the synthesis of a specific compound with halogenated benzyl moieties.

Interactive Data Table: Synthesis of 2-(4-fluorobenzyl)-4-fluoro-6-(2',4'-dichlorobenzyl)-phenol google.com

| Step | Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Product |

| Stage 1 | p-Fluorophenol | p-Fluorobenzyl chloride | Zinc chloride | Chloroform | Reflux for 19 hours | 2-(4-fluorobenzyl)-4-fluorophenol |

| Stage 2 | 2-(4-fluorobenzyl)-4-fluorophenol | 2,4-Dichlorobenzyl chloride | Zinc chloride | Chloroform | Reflux for 19 hours | 2-(4-fluorobenzyl)-4-fluoro-6-(2',4'-dichlorobenzyl)-phenol |

This stepwise approach provides a versatile and controlled method for synthesizing complex dibenzylphenols with specifically functionalized benzyl groups, which is crucial for tailoring the molecule's properties for various applications. The use of pre-functionalized building blocks circumvents the regioselectivity challenges associated with direct substitution on the dibenzylphenol scaffold.

Advanced Structural Characterization of 2,4 Dibenzylphenol and Its Derivatives

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is a cornerstone in the characterization of 2,4-Dibenzylphenol, offering detailed insights into its molecular framework and electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of 2,4-Dibenzylphenol. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, provides unambiguous assignment of all proton and carbon signals, confirming the connectivity of the benzyl (B1604629) groups to the phenolic ring.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of 2,4-Dibenzylphenol displays characteristic signals for the aromatic protons on the phenol (B47542) and benzyl rings, as well as the methylene (B1212753) bridge protons. The chemical shifts of these protons are influenced by their electronic environment. Similarly, the ¹³C NMR spectrum reveals distinct signals for each unique carbon atom in the molecule, including the hydroxyl-bearing carbon, the substituted and unsubstituted aromatic carbons, and the methylene carbons. For instance, in a related compound, 2,4-dimethylphenol, the carbon atoms of the benzene (B151609) ring show distinct chemical shifts, which helps in identifying the positions of the substituents. chemicalbook.com

2D-NMR Techniques: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity. COSY spectra reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the aromatic rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton. More advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of protons, offering insights into the preferred conformation of the benzyl groups relative to the phenol ring. harvard.eduslideshare.netmdpi.com

| Technique | Observed Data Type | Information Obtained |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | Provides information about the electronic environment of protons. |

| ¹³C NMR | Chemical Shifts (δ) | Identifies the number of unique carbon environments. |

| COSY | Cross-peaks | Establishes proton-proton (H-H) connectivity. |

| HSQC | Cross-peaks | Correlates directly bonded carbon and proton (C-H) atoms. |

| NOESY | Cross-peaks | Indicates through-space proximity of protons, aiding in conformational analysis. |

Mass spectrometry (MS) is utilized to determine the molecular weight of 2,4-Dibenzylphenol and to study its fragmentation patterns under ionization. spectrabase.com Electron impact (EI) is a common ionization method for such compounds.

The mass spectrum of 2,4-Dibenzylphenol will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight (274.36 g/mol ). spectrabase.com The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic compounds involve the loss of stable neutral molecules or radicals. For 2,4-Dibenzylphenol, characteristic fragments would likely arise from the cleavage of the benzyl groups. The benzylic C-C bond is relatively weak and can cleave to form a stable benzyl cation (m/z 91) or a substituted phenolic cation. The fragmentation of similar phenolic compounds often involves the loss of CO or CHO radicals from the parent ion. docbrown.infoyoutube.com The study of fragmentation pathways in bisphenols, which share structural similarities, has shown common product ions and characteristic neutral losses that can be valuable for identification. dphen1.com

| m/z Value | Possible Fragment Ion | Significance |

|---|---|---|

| 274 | [C₂₀H₁₈O]⁺ | Molecular Ion Peak |

| 183 | [M - C₇H₇]⁺ | Loss of a benzyl radical |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in 2,4-Dibenzylphenol. The spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol will appear in the 1200-1300 cm⁻¹ range. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region. For phenol itself, two absorption bands are typically observed around 210 nm and 270 nm. researchgate.netnist.gov The presence of the two benzyl substituents on the phenol ring in 2,4-Dibenzylphenol is expected to cause a bathochromic shift (a shift to longer wavelengths) and possibly an increase in the molar absorptivity of these bands due to the extended conjugation. The UV-Vis spectrum of 2,4-dichlorophenol (B122985), a related compound, can provide a comparative reference for the expected absorption maxima. researchgate.net

| Spectroscopic Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|

| IR | 3600-3200 | O-H stretch (phenolic) |

| IR | 3100-3000 | Aromatic C-H stretch |

| IR | 1600-1450 | Aromatic C=C stretch |

| IR | 1300-1200 | Phenolic C-O stretch |

| UV-Vis | ~210-220 nm | π → π* transition |

| UV-Vis | ~270-280 nm | π → π* transition |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. carleton.eduanton-paar.comanton-paar.com This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the crystalline lattice. For 2,4-Dibenzylphenol, a single-crystal X-ray structure would elucidate the planarity of the phenol ring, the geometry of the benzyl substituents, and the orientation of the benzyl groups relative to the phenolic ring. It would also provide details on intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which dictate the crystal packing. To perform this analysis, a high-quality single crystal of 2,4-Dibenzylphenol is required. crystallizationsystems.com

Vibrational Spectroscopy and Raman Studies

Vibrational spectroscopy, including both IR and Raman techniques, provides a detailed fingerprint of the molecule's vibrational modes. nih.govnih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. Therefore, the two techniques are often complementary.

For 2,4-Dibenzylphenol, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C stretching of the non-polar benzyl groups, which may be weak in the IR spectrum. A study on 2,4-dibromophenol, for instance, utilized laser Raman spectroscopy to provide a satisfactory vibrational analysis of the molecule. ias.ac.in A comprehensive vibrational analysis of 2,4-Dibenzylphenol would involve both experimental measurements and theoretical calculations to assign the observed vibrational bands to specific molecular motions.

Reaction Mechanisms and Chemical Transformations of 2,4 Dibenzylphenol

Electrophilic Aromatic Substitution on the Phenolic Ring

The reactivity of the phenolic ring in 2,4-dibenzylphenol towards electrophilic aromatic substitution is significantly influenced by the directing effects of its substituents. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director, meaning it increases the electron density at the positions ortho (C6) and para (C4) to itself, making the ring much more reactive than benzene (B151609). chemguide.co.ukmlsu.ac.inbyjus.com Similarly, the benzyl (B1604629) groups at positions 2 and 4 are weakly activating ortho, para-directors.

In 2,4-dibenzylphenol, the para position relative to the hydroxyl group is already occupied by a benzyl group. The two ortho positions are C2 and C6. Since the C2 position is also substituted with a benzyl group, electrophilic attack is sterically hindered at this site. Therefore, incoming electrophiles are predominantly directed to the vacant C6 position. Substitution may also occur at the C3 and C5 positions, which are meta to the hydroxyl group, but this is generally much slower. chemguide.co.uk The strong activating and directing effect of the hydroxyl group typically dominates over the benzyl substituents.

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, and sulfonation. mlsu.ac.inbyjus.com For instance, phenol (B47542) reacts with dilute nitric acid at room temperature to yield a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. chemguide.co.ukbyjus.com With concentrated nitric acid, polysubstitution occurs, leading to 2,4,6-trinitrophenol. chemguide.co.ukbyjus.com Halogenation of phenol can also result in monosubstituted or polysubstituted products depending on the reaction conditions. mlsu.ac.inbyjus.com While specific studies on 2,4-dibenzylphenol are limited, its behavior is expected to follow these general principles, with substitution favoring the C6 position.

Table 1: General Electrophilic Aromatic Substitution Reactions of Phenol

| Reaction | Reagents | Typical Products |

|---|---|---|

| Nitration | Dilute HNO₃ | o-Nitrophenol, p-Nitrophenol byjus.com |

| Concentrated HNO₃ / H₂SO₄ | 2,4,6-Trinitrophenol (Picric Acid) chemguide.co.ukmlsu.ac.in | |

| Halogenation | Br₂ in CS₂/CHCl₃ (low polarity solvent) | o-Bromophenol, p-Bromophenol mlsu.ac.inbyjus.com |

| Bromine water (aqueous) | 2,4,6-Tribromophenol chemguide.co.ukbyjus.com | |

| Sulfonation | Concentrated H₂SO₄ (low temp.) | o-Hydroxybenzenesulfonic acid mlsu.ac.in |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2,4-dibenzylphenol is acidic and can participate in a variety of reactions, most notably the formation of phenoxides, ethers, and esters. The acidity of phenols allows them to react with strong bases, such as sodium hydroxide, to form sodium phenoxide. byjus.com

The stoichiometric reaction of bulky phenols like 2,6-dibenzylphenol (B1295740) with organolithium reagents or sodium metal leads to the formation of the corresponding lithium and sodium phenolate (B1203915) complexes. researchgate.net These reactions underscore the reactivity of the hydroxyl proton even in sterically hindered environments. Such phenoxides are highly reactive nucleophiles and can be used in further synthesis, for example, in Williamson ether synthesis to form ethers. solubilityofthings.com

Esterification is another key reaction of the phenolic hydroxyl group, typically achieved by reacting the phenol with an acid chloride or acid anhydride (B1165640) in the presence of a base.

Transformations at the Benzylic Methylene (B1212753) Bridges (e.g., C-C bond scission)

The benzylic methylene bridges in 2,4-dibenzylphenol represent sites of potential C-C bond cleavage, a reaction of significant interest, particularly in the context of understanding the thermal decomposition of complex organic materials like lignin (B12514952) and coal. ualberta.ca Studies on the pyrolysis of benzyl phenyl ether, a related model compound, have shown that 2,4-dibenzylphenol is among the major products, which indicates the formation of these C-C bonds under thermal stress. ualberta.ca

Conversely, the cleavage of such methylene bridges is considered a critical pathway for the liquefaction of coal. ualberta.ca The C-C single bond is generally one of the least reactive functional groups, often requiring high temperatures or catalytic intervention for cleavage. scientificupdate.com Transition metal complexes, for instance, are capable of mediating the cleavage of C-C bonds. columbia.edu Research has shown that transition metal catalysts can be employed for the deconstructive functionalization of molecules by cleaving C-C single bonds. scientificupdate.com In the case of 2,4-dibenzylphenol, such transformations would lead to the scission of one or both benzyl groups, resulting in smaller phenolic or aromatic molecules.

Oxidative and Reductive Pathways

Phenols are generally susceptible to oxidation due to the electron-donating nature of the hydroxyl group. chemguide.co.uk The oxidation of phenols can be complex, sometimes leading to the formation of tarry products, especially with strong oxidizing agents. chemguide.co.uk However, controlled oxidation can yield specific products. For instance, some copper-catalyzed reactions of 2-naphthol (B1666908) derivatives, which are structurally analogous to phenols, can lead to the formation of ortho-naphthoquinones. rsc.org In the context of biological systems, the metabolic activation of certain drugs involves the oxidative cleavage of aliphatic side chains from an aromatic core, a process mediated by P450 enzymes. scientificupdate.com

The reduction of 2,4-dibenzylphenol primarily involves the aromatic rings. The phenolic ring and the benzyl rings are generally stable and resistant to reduction under mild conditions. Catalytic hydrogenation using hydrogen gas with catalysts like platinum, palladium, or nickel at high pressures and temperatures would be required to reduce the aromatic rings to their corresponding cycloalkane structures. The phenolic hydroxyl group itself is not typically reduced under these conditions.

Catalytic Transformations Involving 2,4-Dibenzylphenol and its Analogues

The catalytic transformation of phenols is a broad field, encompassing methodologies that can modify the ring, the hydroxyl group, or the substituents.

Organocatalytic Methodologies

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. beilstein-journals.org It has become a major pillar of homogeneous catalysis, alongside transition metal catalysis and biocatalysis. beilstein-journals.org In the context of phenols, organocatalysts have been used for various transformations, including asymmetric dearomatization reactions. nih.gov However, the steric and electronic properties of the phenol substrate are crucial. In one study describing an enantioselective ortho-hydroxylative phenol dearomatization, 2,4-substituted phenols were found to be unsuccessful substrates, highlighting the challenges posed by this substitution pattern. nih.gov The bulky nature of the benzyl groups in 2,4-dibenzylphenol can sterically hinder the approach of the catalyst, potentially limiting its application in certain organocatalytic systems.

Transition Metal-Mediated Catalysis

Transition metal catalysis is a powerful tool for a vast array of chemical transformations. princeton.eduresearchgate.net For phenols and their derivatives, transition metal catalysts are employed in cross-coupling reactions, C-H activation, and bond cleavage reactions. cam.ac.ukbeilstein-journals.org

Research into the catalytic upgrading of lignin model compounds has shown that metal triflates can catalyze the one-step C–O bond breaking and C–C coupling of benzyl phenyl ether to produce larger phenolic compounds, including C12–C22 molecules, under mild conditions. researchgate.net Hafnium triflate was identified as a particularly effective catalyst for this transformation. researchgate.net This process involves the formation of substituted phenols like dibenzylphenols. Furthermore, rare-earth metals and their complexes have been shown to react with substituted phenols to form a variety of aryloxide complexes, which are themselves important reagents and catalysts. nih.govacs.org The stoichiometric treatment of 2,6-dibenzylphenol, an analogue of 2,4-dibenzylphenol, has been used to prepare lithium and sodium phenolate complexes that are valuable in further synthesis. researchgate.net

Table 2: Catalytic Systems for Transformations of Phenol Analogues

| Catalyst Type | Catalyst Example | Transformation | Substrate/Analogue | Reference |

|---|---|---|---|---|

| Transition Metal | Hf(OTf)₄ | C-O Cleavage / C-C Coupling | Benzyl Phenyl Ether | researchgate.net |

| Transition Metal | CuCl₂-DMAP | Aerobic Oxidation | 2-Naphthol derivatives | rsc.org |

| Organocatalyst | Chiral Oxaziridinium | o-HPD-[4+2] Dimerization | Various Phenols | nih.gov |

| Transition Metal | Rhodium Complex | C-C Bond Cleavage | Mesitylene Derivative | scientificupdate.com |

Photocatalytic Processes

Information regarding the photocatalytic degradation or transformation of 2,4-dibenzylphenol is not available in the current scientific literature. Studies on similar phenolic compounds, such as 2,4-dichlorophenol (B122985), have utilized photocatalysts like silver halides (Ag/AgX) and sulfur-doped titanium dioxide (S-doped TiO₂) under UV or visible light irradiation. nih.govmdpi.com The degradation of these related compounds often proceeds through the generation of reactive oxygen species, such as hydroxyl radicals, which attack the aromatic ring, leading to its eventual breakdown. mdpi.com However, without specific studies on 2,4-dibenzylphenol, its behavior in photocatalytic systems remains uncharacterized.

Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic investigations of catalytic cycles specifically involving 2,4-dibenzylphenol have not been reported in the reviewed literature. The synthesis of dibenzylphenols can be achieved through the catalytic alkylation of phenols with benzyl alcohol. google.com For instance, the use of an activated alumina (B75360) catalyst in the vapor phase has been described for the preparation of benzyl-substituted phenols. google.com The general mechanism for such acid-catalyzed alkylations typically involves the protonation of the alcohol to form a carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the phenol. However, specific studies detailing the intermediates, transition states, and kinetics of a catalytic cycle involving 2,4-dibenzylphenol as a substrate or product are not available.

Theoretical and Computational Studies on 2,4 Dibenzylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 2,4-dibenzylphenol. These calculations can determine the molecule's optimized geometry, orbital energies, and electron distribution.

Detailed Research Findings: The reactivity of a phenolic compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate an electron, a key step in many reactions, including antioxidant activity. The LUMO energy indicates its ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

For 2,4-dibenzylphenol, the HOMO is expected to be localized primarily on the phenol (B47542) ring, especially on the oxygen atom and the π-system of the aromatic ring. nih.govacs.org This distribution makes the hydroxyl group and the activated ortho and para positions susceptible to electrophilic attack. The benzyl (B1604629) substituents, being electron-donating, further influence the electron density of the phenolic ring.

Global reactivity descriptors derived from these orbital energies, such as electronegativity (χ), chemical potential (μ), hardness (η), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. aun.edu.eg DFT calculations for substituted phenols have shown that these descriptors can effectively predict reactivity trends within a series of related compounds. tandfonline.comscholarsresearchlibrary.com For instance, the bond dissociation enthalpy (BDE) of the phenolic O-H bond, a key indicator of antioxidant potential, can be accurately computed and is influenced by the nature and position of substituents. ustc.edu.cnacs.org

Illustrative Quantum Chemical Properties for a Substituted Phenol

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -6.25 eV | Electron-donating ability |

| ELUMO | -0.55 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.70 eV | Chemical reactivity and kinetic stability nih.gov |

| Dipole Moment (µ) | 2.10 D | Molecular polarity and intermolecular interactions |

| O-H Bond Dissociation Enthalpy | 85.5 kcal/mol | Radical scavenging potential ustc.edu.cn |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to explore the dynamic behavior of 2,4-dibenzylphenol, mapping its conformational landscape and characterizing the non-covalent interactions it forms. neutron-sciences.orgmdpi.com MD simulations solve the classical equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings over time. researchgate.net

Detailed Research Findings: For 2,4-dibenzylphenol, significant conformational freedom exists due to the rotation around the single bonds connecting the benzyl groups to the phenol ring and the rotation of the hydroxyl group. MD simulations can map the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. neutron-sciences.orgtandfonline.com This analysis is crucial as the molecule's conformation can significantly impact its reactivity and ability to interact with other molecules.

Intermolecular interactions are key to understanding the behavior of 2,4-dibenzylphenol in condensed phases. MD simulations, often complemented by Hirshfeld surface analysis, can identify and quantify these interactions. researchgate.net The primary interactions for 2,4-dibenzylphenol include:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, and the oxygen atom as an acceptor. This is typically the strongest intermolecular force. nih.gov

π-π Stacking: The aromatic rings of the phenol and benzyl groups can interact through π-π stacking.

CH-π Interactions: The hydrogen atoms of the methylene (B1212753) bridges and the aromatic rings can interact with the π-systems of adjacent molecules.

Van der Waals Forces: These dispersion forces are present throughout the molecule. nih.gov

Key Intermolecular Interactions for 2,4-Dibenzylphenol

| Interaction Type | Description | Typical Energy (kcal/mol) nih.gov |

|---|---|---|

| Hydrogen Bond (O-H···O) | Interaction between the hydroxyl group and an acceptor. | 3.0 - 5.0 |

| π-π Stacking | Attractive interaction between aromatic rings. | 0.5 - 2.5 |

| CH-π Interaction | Interaction of C-H bonds with a π-system. | 0.5 - 1.5 |

| Van der Waals (Dispersion) | Weak, non-specific attractive forces. | Variable |

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, identifying intermediates, and modeling the high-energy transition states that govern reaction rates. acs.orgosti.gov For 2,4-dibenzylphenol, this is particularly relevant to understanding its formation, for example, from the thermal decomposition (pyrolysis) of larger molecules like benzyl phenyl ether. ualberta.ca

Detailed Research Findings: The thermal decomposition of benzyl phenyl ether has been shown to produce phenol, toluene, and rearranged products including o- and p-benzylphenol and 2,4-dibenzylphenol via a free-radical mechanism. ualberta.ca Computational studies, using methods like DFT combined with transition-state theory, can model this process in detail. nih.govosti.gov

The key steps in such a mechanism would include:

Initiation: Homolytic cleavage of the weakest bond, typically the benzyl C-O bond, to form a benzyl radical and a phenoxy radical.

Propagation: These initial radicals can then attack other benzyl phenyl ether molecules. For instance, a phenoxy radical can abstract a hydrogen atom from the methylene bridge of another molecule, leading to a new radical intermediate.

Rearrangement and Combination: The crucial step for forming 2,4-dibenzylphenol involves the attack of a benzyl radical onto the aromatic ring of a phenoxy radical (or phenol), typically at the ortho or para positions, followed by tautomerization. A second benzylation would then lead to the final product.

Transition state modeling allows for the calculation of activation energies for each elementary step, providing insight into the reaction kinetics and the preferred pathways. acs.orgnih.gov For example, computational analysis of the pyrolysis of phenethyl phenyl ether, a related compound, has successfully predicted product selectivities by analyzing the electronic structure of the various possible transition states for hydrogen abstraction. acs.orgnih.gov

Illustrative Reaction Steps in the Formation of 2,4-Dibenzylphenol

| Step | Description | Key Computational Output |

|---|---|---|

| 1. Initiation | C₆H₅OCH₂C₆H₅ → C₆H₅O• + •CH₂C₆H₅ | Bond Dissociation Energy |

| 2. Radical Attack | C₆H₅O• + •CH₂C₆H₅ → [Transition State] → Benzylphenol intermediate | Transition State Geometry & Activation Energy |

| 3. Second Benzylation | Benzylphenol + •CH₂C₆H₅ → [Transition State] → 2,4-Dibenzylphenol | Transition State Geometry & Activation Energy |

Analysis of Solvent Effects on Reaction Energetics and Equilibria

The solvent environment can profoundly influence reaction rates and chemical equilibria. ustc.edu.cn Computational models are essential for understanding and predicting these solvent effects on reactions involving 2,4-dibenzylphenol. These models typically treat the solvent either as a continuous medium (implicit solvation models like PCM or SMD) or by including individual solvent molecules (explicit solvation). researchgate.netmdpi.com

Detailed Research Findings: Solvents influence reactions by differentially stabilizing the reactants, transition states, and products. For a reaction involving 2,4-dibenzylphenol, the polarity of the solvent is a key factor.

Polar Solvents: Polar solvents can stabilize charged or highly polar transition states more than the neutral reactants, thereby accelerating the reaction. ustc.edu.cn For example, in reactions where 2,4-dibenzylphenol acts as a nucleophile (after deprotonation to the phenoxide), a polar aprotic solvent would be effective as it solvates the counter-ion but does not strongly hydrogen-bond with the phenoxide, preserving its nucleophilicity.

Nonpolar Solvents: In nonpolar solvents, reactions proceeding through nonpolar transition states, such as some free-radical pathways, may be favored.

Hydrogen-Bonding Solvents: Protic solvents (e.g., water, methanol) can form hydrogen bonds with the hydroxyl group of 2,4-dibenzylphenol. This can affect its reactivity, for instance by stabilizing the ground state or by participating directly in proton-transfer steps. ustc.edu.cn

Computational studies on substituted phenols have demonstrated that combining DFT calculations with continuum models and a few explicit solvent molecules can accurately predict properties like pKa values and NMR chemical shifts, which are highly sensitive to the solvent environment. researchgate.netmdpi.com These methods can be used to calculate the free energy of solvation for each species along a reaction coordinate, allowing for the prediction of how the reaction rate constant and equilibrium constant will change from the gas phase to a given solvent.

Expected Influence of Solvent Type on Reactions of 2,4-Dibenzylphenol

| Solvent Type | Example | Expected Effect on Nucleophilic Attack by Phenoxide | Expected Effect on Free-Radical Reactions |

|---|---|---|---|

| Polar Protic | Methanol, Water | Moderate rate; stabilizes phenoxide but also deactivates it via H-bonding. | Can affect rates depending on transition state polarity. ustc.edu.cn |

| Polar Aprotic | DMSO, Acetonitrile | Fast rate; solvates counter-ion, leaving a "naked" and highly reactive phenoxide. | Can accelerate reactions with polar transition states. |

| Nonpolar | Hexane, Toluene | Slow rate; poor solvation of ionic species. | Generally favored for reactions with nonpolar transition states. |

Advanced Academic Applications and Contributions to Material Science

Role as Chemical Intermediates in Advanced Organic Synthesis

2,4-Dibenzylphenol serves as a crucial intermediate in the synthesis of more complex molecules. arborpharmchem.com Its phenolic hydroxyl group and the reactive sites on the aromatic ring allow for a variety of chemical transformations.

The reactivity of 2,4-dibenzylphenol allows for modifications such as alkylation, which can be achieved by reacting it with benzyl (B1604629) alcohol in the presence of a solid acid catalyst. This particular reaction is noted for its high selectivity, minimizing the formation of unwanted by-products.

Investigation of Antioxidant Properties at the Molecular Level

Phenolic compounds are widely recognized for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. mdpi.comnih.gov Free radicals are highly reactive species that can cause cellular damage, and antioxidants play a crucial role in mitigating this damage. nih.govmdpi.com The antioxidant activity of phenols is influenced by the substituents on the aromatic ring. mdpi.com

The benzyl groups in 2,4-dibenzylphenol influence its antioxidant capacity. The electron-donating nature of the benzyl groups can increase the electron density on the phenyl ring, which may affect the bond dissociation energy of the phenolic O-H bond. mdpi.com The stability of the resulting phenoxyl radical is a key factor in determining antioxidant efficacy.

The primary mechanisms by which phenolic antioxidants act are through hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.com In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical. In the SET mechanism, an electron is transferred to the radical, followed by a proton transfer. The favored mechanism can depend on factors such as the solvent and the structure of the antioxidant. scirp.org

Exploration of Enzyme Inhibition Mechanisms through Molecular Interaction Studies (e.g., Protein Tyrosine Phosphatase Inhibition)

Recent research has explored the potential of phenolic compounds as enzyme inhibitors. frontiersin.org Enzymes are biological catalysts that facilitate specific biochemical reactions. libretexts.org Inhibitors are molecules that bind to enzymes and reduce their activity. libretexts.org This can be a therapeutic strategy for various diseases where an enzyme is overactive. frontiersin.org

One area of interest is the inhibition of protein tyrosine phosphatases (PTPs), a group of enzymes that play a critical role in cellular signaling pathways. nih.gov Overactivity of certain PTPs, such as PTP1B, has been implicated in conditions like type 2 diabetes. frontiersin.orgnih.gov Therefore, inhibitors of PTP1B are being investigated as potential therapeutic agents. frontiersin.orgnih.gov

The interaction between an inhibitor and an enzyme is often studied using molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-inhibitor complex. mdpi.com For example, studies on other PTP1B inhibitors have shown that interactions with specific amino acid residues in the active site are crucial for their inhibitory activity. nih.gov While specific studies on 2,4-dibenzylphenol as a PTP1B inhibitor are not widely published, the general principles of enzyme inhibition by phenolic compounds suggest it could be a candidate for such investigations.

Contribution to Polymer Chemistry and Material Modification (e.g., as Stabilizers or Monomers)

In the field of polymer chemistry, 2,4-dibenzylphenol and its derivatives have found utility as additives that enhance the properties of polymeric materials. wikipedia.org Polymers are large molecules composed of repeating structural units, and their properties can be tailored by the addition of various substances. chemistrydocs.com

One of the primary roles of phenolic compounds in polymers is as stabilizers, particularly as antioxidants. songwon.com During processing and throughout their service life, polymers are susceptible to degradation from factors like heat and UV radiation, which can lead to a loss of mechanical properties and discoloration. wikipedia.org Phenolic antioxidants, including derivatives of dibenzylphenol, can be added to polymers to protect them from oxidative degradation. songwon.comgoogle.com For example, 2,6-dibenzyl-4-methylphenol (B12792530) has been used as a stabilizer in polypropylene (B1209903) to improve its thermal stability. google.com Similarly, other substituted dibenzylphenols have been used to stabilize synthetic rubbers like SBR and cis-polybutadiene. google.com

The mechanism of stabilization involves the phenolic compound intercepting free radicals that are formed during the degradation process, thereby preventing the propagation of chain reactions that lead to polymer breakdown. Phosphite-based antioxidants are often used in conjunction with phenolic antioxidants to provide synergistic protection. vinatiorganics.com

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry is the field of chemistry that focuses on the study of chemical systems made up of a discrete number of assembled molecular subunits or components. iupac.org These assemblies are held together by non-covalent intermolecular forces, such as hydrogen bonding, metal coordination, and hydrophobic forces. siesascs.edu.in Self-assembly is the spontaneous organization of these components into ordered structures. ucsd.eduu-tokyo.ac.jp

The structure of 2,4-dibenzylphenol, with its hydroxyl group capable of hydrogen bonding and its aromatic rings capable of pi-stacking interactions, makes it a potential building block for supramolecular assemblies. While specific research on the self-assembly of 2,4-dibenzylphenol is not extensively documented, the principles of supramolecular chemistry suggest its potential in this area. For instance, the self-assembly of similar molecules can lead to the formation of complex architectures like liquid crystalline polymers and molecular cages. iupac.org The ability to control the self-assembly of molecules is a key goal in nanotechnology and materials science, as it allows for the bottom-up fabrication of functional materials with precise structures. ucsd.eduu-tokyo.ac.jp

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.